

An In-depth Technical Guide to 4-Amino-2-(trifluoromethyl)acetanilide

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Compound of Interest

Compound Name:	4-Amino-2-(trifluoromethyl)acetanilide
Cat. No.:	B161694

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Amino-2-(trifluoromethyl)acetanilide**, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines a plausible synthetic route based on established chemical principles, and discusses its historical context within the broader class of acetanilide analgesics and the strategic use of trifluoromethyl groups in drug design. While specific biological targets and signaling pathways for this particular molecule are not extensively documented in publicly available literature, this guide explores the known biological activities of structurally related compounds to infer potential areas of pharmacological relevance.

Introduction

4-Amino-2-(trifluoromethyl)acetanilide, with the systematic IUPAC name N-[4-amino-2-(trifluoromethyl)phenyl]acetamide^[1], is a substituted acetanilide featuring both an amino group and a trifluoromethyl group on the phenyl ring. The acetanilide scaffold has a long history in medicinal chemistry, dating back to the late 19th century with the discovery of the analgesic and antipyretic properties of acetanilide itself. The introduction of a trifluoromethyl group is a modern drug design strategy used to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets^[2]. This unique combination of a historical pharmacophore

and a modern medicinal chemistry moiety makes **4-Amino-2-(trifluoromethyl)acetanilide** a compound of significant interest for the development of new therapeutic agents and advanced materials.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Amino-2-(trifluoromethyl)acetanilide** is presented in the table below. This data is essential for researchers working with this compound in a laboratory setting.

Property	Value	Reference
CAS Number	134514-34-4	[1] [3]
Molecular Formula	C ₉ H ₉ F ₃ N ₂ O	[1] [3]
Molecular Weight	218.18 g/mol	[1]
Melting Point	137-139 °C	[4]
Boiling Point (Predicted)	267.6 ± 40.0 °C at 760 mmHg	[4]
Density (Predicted)	1.378 ± 0.06 g/cm ³	[4]
XLogP3	0.7	[1]
Hydrogen Bond Donor Count	2	[5]
Hydrogen Bond Acceptor Count	5	[5]
Topological Polar Surface Area	55.1 Å ²	[1] [5]

Discovery and History

The specific discovery of **4-Amino-2-(trifluoromethyl)acetanilide** is not well-documented in readily available scientific literature. However, its history can be understood within the context of two major streams of chemical and pharmaceutical development: the discovery of acetanilide analgesics and the rise of fluorine chemistry in drug discovery.

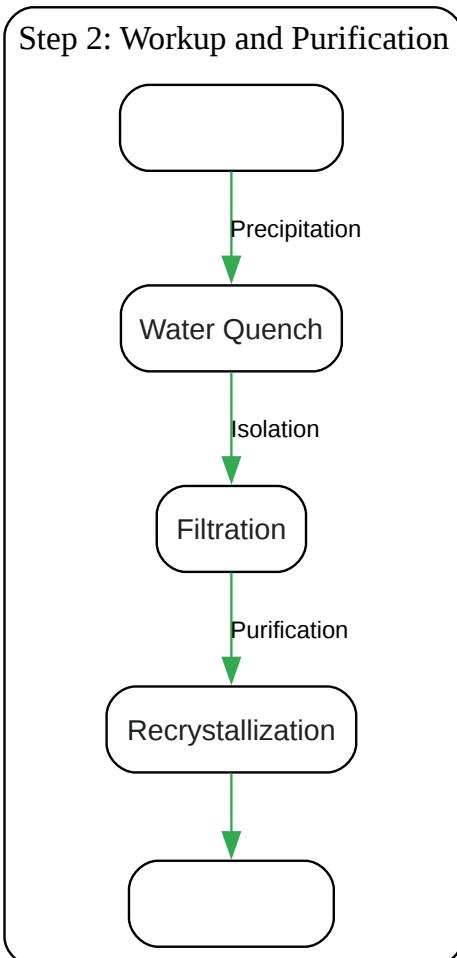
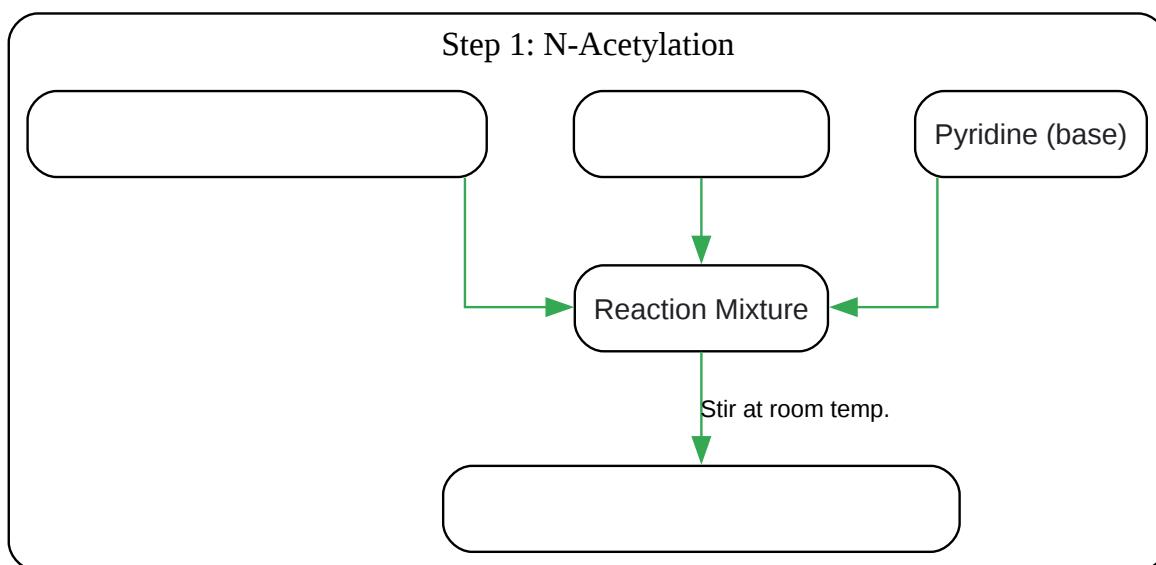
Acetanilide was one of the first synthetic analgesics, discovered serendipitously in 1886 to have fever-reducing properties. This sparked the development of a new class of pain-relieving and fever-reducing drugs.

The introduction of the trifluoromethyl group into organic molecules became a significant strategy in medicinal chemistry in the mid-20th century. Researchers found that this group could dramatically improve the pharmacological properties of a drug, including its efficacy and stability in the body[2]. It is therefore likely that **4-Amino-2-(trifluoromethyl)acetanilide** was first synthesized as part of a broader investigation into the structure-activity relationships of fluorinated acetanilides, aiming to combine the known analgesic properties of the acetanilide core with the beneficial effects of the trifluoromethyl group.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Amino-2-(trifluoromethyl)acetanilide** is not readily available in peer-reviewed journals, a plausible synthetic route can be devised based on standard organic chemistry transformations. A likely approach would involve the N-acetylation of the corresponding aniline, 4-amino-2-(trifluoromethyl)aniline.

Proposed Synthetic Pathway



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Caption: Proposed synthesis of **4-Amino-2-(trifluoromethyl)acetanilide**.

Detailed Experimental Protocol (Hypothetical)

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-amino-2-(trifluoromethyl)aniline in a suitable solvent such as dichloromethane or tetrahydrofuran.
- Addition of Reagents: To the stirred solution, add 1.1 equivalents of acetic anhydride and a catalytic amount of a base like pyridine.
- Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Workup: Upon completion, quench the reaction by adding water. The crude product may precipitate out of solution. If not, extract the aqueous layer with an organic solvent like ethyl acetate.
- Purification: Collect the crude product by filtration and wash with cold water. Further purify the product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a solid.
- Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

While the raw spectral data is not publicly available, the following information has been reported for **4-Amino-2-(trifluoromethyl)acetanilide**:

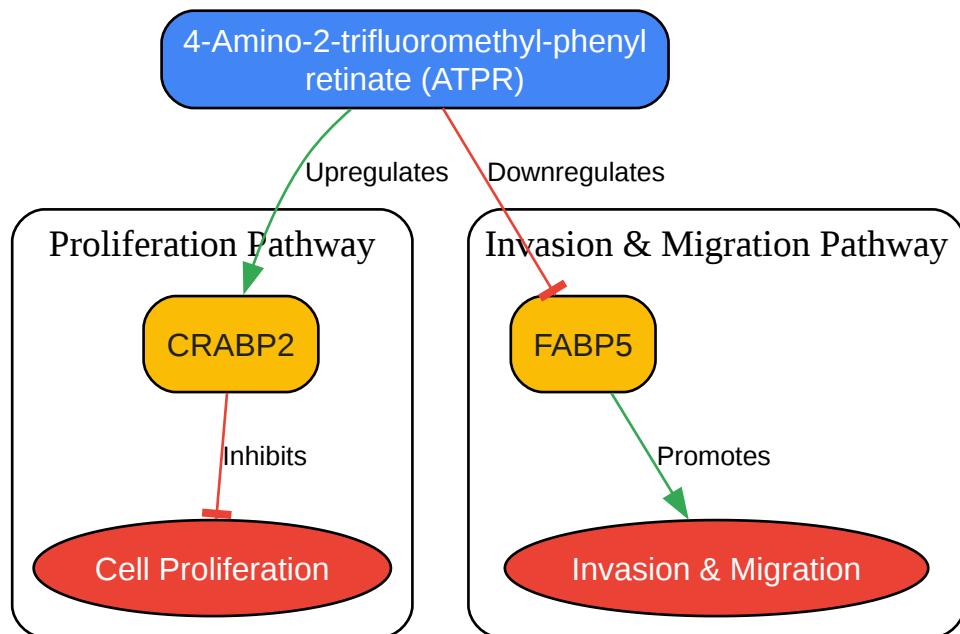
Spectroscopic Technique	Details	Reference
¹ H NMR	Spectrum available from John Wiley & Sons, Inc. Sample sourced from Maybridge Chemical Company Ltd.	[1]
FTIR	Spectrum obtained via KBr wafer technique. Available from John Wiley & Sons, Inc. Sample sourced from Maybridge Chemical Company Ltd.	[1]
Raman Spectroscopy	Spectrum available from John Wiley & Sons, Inc.	[1]

Biological Activity and Signaling Pathways

Specific studies on the biological activity and mechanism of action of **4-Amino-2-(trifluoromethyl)acetanilide** are limited. However, the broader class of acetanilides is known for its analgesic and anti-inflammatory properties, which are generally attributed to the inhibition of cyclooxygenase (COX) enzymes, key players in the prostaglandin synthesis pathway.

A related compound, 4-amino-2-trifluoromethyl-phenyl retinate, has been shown to inhibit the proliferation, invasion, and migration of breast cancer cells[6][7]. This activity was linked to the regulation of two intracellular lipid-binding proteins: Cellular Retinoic Acid-Binding Protein 2 (CRABP2) and Fatty Acid-Binding Protein 5 (FABP5)[6][7]. Upregulation of CRABP2 was associated with decreased proliferation, while downregulation of FABP5 was linked to reduced invasion and migration[7]. This suggests that the 4-amino-2-(trifluoromethyl)aniline core may be a valuable scaffold for targeting these pathways in cancer therapy.

Hypothesized Signaling Pathway in Cancer Cells



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Caption: Hypothesized mechanism of a related derivative in cancer cells.

Conclusion

4-Amino-2-(trifluoromethyl)acetanilide is a fascinating molecule at the intersection of classical medicinal chemistry and modern drug design. While its own biological activities are not yet fully elucidated, its structural components suggest potential for development as an analgesic, anti-inflammatory, or even an anti-cancer agent. The synthetic accessibility and the known impact of the trifluoromethyl group on drug properties make it a compelling candidate for further investigation by researchers and drug development professionals. Future studies are needed to fully characterize its pharmacological profile and to explore its potential therapeutic applications.

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